2-chloro-N-(2-hydroxy-5-methylphenyl)-5-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
2-chloro-N-(2-hydroxy-5-methylphenyl)-5-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a hydroxy group, a methyl group, and a morpholinylsulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-5-methylphenyl)-5-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Reduction of the nitro group to an amine.
Chlorination: Introduction of a chloro group.
Sulfonylation: Addition of a sulfonyl group.
Amidation: Formation of the benzamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-5-methylphenyl)-5-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may yield a variety of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-5-methylphenyl)-5-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides with various substituents, such as:
- 2-chloro-N-(2-hydroxyphenyl)benzamide
- 2-chloro-N-(2-hydroxy-5-methylphenyl)benzamide
- 2-chloro-N-(2-hydroxy-5-methylphenyl)-5-sulfamoylbenzamide
Uniqueness
The uniqueness of 2-chloro-N-(2-hydroxy-5-methylphenyl)-5-(morpholin-4-ylsulfonyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H19ClN2O5S |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-chloro-N-(2-hydroxy-5-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19ClN2O5S/c1-12-2-5-17(22)16(10-12)20-18(23)14-11-13(3-4-15(14)19)27(24,25)21-6-8-26-9-7-21/h2-5,10-11,22H,6-9H2,1H3,(H,20,23) |
InChI Key |
AQIIATIJIJPQGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
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